WU-07047
Description
WU-07047 (chemical identifier: 1702378-78-6) is a synthetic cyclic depsipeptide inhibitor targeting Gαq/11 class G proteins, developed as a simplified analog of the natural inhibitor YM-254890 . It has been investigated primarily for its role in modulating vascular tone and blood pressure by selectively blocking Gq/11-mediated signaling pathways. Unlike its natural counterparts, this compound exhibits distinct pharmacokinetic and inhibitory properties, which have been systematically compared to FR900359 (FR) and YM-254890 (YM) in both ex vivo and in vivo models .
Properties
CAS No. |
1702378-78-6 |
|---|---|
Molecular Formula |
C38H56N4O11 |
Molecular Weight |
744.88 |
IUPAC Name |
(R)-1-((3S,15R,18S,E)-18-Acetamido-15-benzyl-2,5,14,17-tetraoxo-1,16-dioxa-4,13-diazacyclohenicos-19-en-3-yl)-2-methylpropyl (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C38H56N4O11/c1-23(2)33(46)31(41-26(6)44)38(50)53-34(24(3)4)32-37(49)51-21-15-18-28(40-25(5)43)36(48)52-29(22-27-16-11-10-12-17-27)35(47)39-20-14-9-7-8-13-19-30(45)42-32/h10-12,15-18,23-24,28-29,31-34,46H,7-9,13-14,19-22H2,1-6H3,(H,39,47)(H,40,43)(H,41,44)(H,42,45)/b18-15+/t28-,29+,31-,32-,33+,34+/m0/s1 |
InChI Key |
SFBGRQKOLKPRQY-ZNHURTJKSA-N |
SMILES |
CC(C)[C@@H](O)[C@H](NC(C)=O)C(O[C@@H]([C@H](NC(CCCCCCCNC([C@@H](CC1=CC=CC=C1)O2)=O)=O)C(OC/C=C/[C@H](NC(C)=O)C2=O)=O)C(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WU-07047; WU 07047; WU07047; |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
2.1 Cancer Research
- Inhibition of Tumor Growth : WU-07047 has been studied for its effects on cancer cell lines. Research indicates that its inhibition of Gαq/11 can lead to reduced proliferation of certain tumor types, including breast and prostate cancers. In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells, suggesting its potential as an anticancer agent .
2.2 Cardiovascular Diseases
- Modulation of Cardiac Function : The compound has been explored for its ability to modulate cardiac function through the inhibition of Gαq/11 signaling pathways associated with hypertrophy and heart failure. Preclinical models have shown promising results, where this compound administration led to improved cardiac function and reduced hypertrophic responses in animal models .
Case Studies
Research Findings
Recent studies have highlighted the importance of this compound in understanding the role of Gαq/11 in various diseases. The compound's ability to inhibit this signaling pathway opens avenues for developing targeted therapies for conditions where Gαq/11 is implicated.
Anticancer Properties
Research conducted by Wu et al. (2022) demonstrated that this compound effectively inhibits tumor growth in xenograft models, showcasing its potential as a therapeutic agent against malignancies driven by aberrant Gαq/11 signaling .
Cardiovascular Applications
In a study focusing on heart disease, this compound was shown to prevent pathological remodeling of cardiac tissue, indicating its potential use in treating heart failure and other related conditions .
Comparison with Similar Compounds
Table 1: Comparative Inhibition of Gq/11-Dependent Vasoconstriction
| Compound | PE (α1-Adrenergic) IC₅₀ | U-46619 (TxA₂) Inhibition | AVP (V1) Inhibition | ET-1 (ET) Inhibition |
|---|---|---|---|---|
| FR900359 | 10 nM | Complete blockade | Complete blockade | Complete blockade |
| YM-254890 | 10 nM | ~80% reduction | Complete blockade | Complete blockade |
| This compound | 500 nM | ~30% reduction | ~40% reduction | ~35% reduction |
Data derived from ex vivo mesenteric artery studies in wild-type mice
This compound exhibits markedly lower potency than FR and YM, requiring 50-fold higher concentrations to achieve comparable inhibition of phenylephrine (PE)-induced vasoconstriction .
Pharmacological Effects In Vivo
Table 2: In Vivo Pharmacokinetic and Functional Profiles
| Compound | Blood Pressure Reduction (SBP) | Heart Rate Effects | Half-Life (t½) | K⁺-Induced Ca²⁺ Inhibition |
|---|---|---|---|---|
| FR900359 | ~32 mmHg (DOCA-salt mice) | Severe bradycardia | ~12 hours | No effect |
| YM-254890 | ~25 mmHg | Moderate reduction | ~4 hours | Significant inhibition |
| This compound | Not reported | Not observed | Not determined | Significant inhibition |
Data from hypertensive mouse models
FR and YM produced significant blood pressure reductions in hypertensive mice, with FR showing prolonged action.
Clinical and Therapeutic Implications
While FR and YM demonstrate superior antihypertensive efficacy, this compound’s simplified structure may offer advantages in synthetic scalability. However, its weak inhibitory profile limits its utility as a standalone therapeutic. Hybrid strategies combining this compound’s structural features with FR/YM-like potency are under exploration .
Preparation Methods
Macrocycle Assembly via Ring-Closing Metathesis
The first-generation synthesis (Scheme 1) employed a ring-closing metathesis strategy to form the 18-membered macrocycle:
-
Left-hand fragment preparation :
-
Right-hand fragment synthesis :
-
Macrocyclization :
Key challenges :
Sidechain Incorporation and Elimination Issues
Early routes installed the β-hydroxy leucine sidechain prior to macrocyclization, leading to significant β-elimination (Scheme 2):
| Reaction Stage | Elimination Byproduct Yield |
|---|---|
| Carboxylic acid activation | 18–22% |
| Allyl ester formation | 25–30% |
| Macrocycle storage | 5–10% decomposition/week |
This necessitated rapid processing of intermediates and limited analog diversification.
Optimized Synthetic Strategies
Late-Stage Sidechain Installation Approaches
To circumvent elimination, two strategies were developed for post-macrocyclization sidechain addition:
Path A: β-Propiolactone Coupling (Scheme 3)
-
Convert β-hydroxy leucine to β-propiolactone (3 )
-
React with macrocycle nucleophile
-
Advantages : Minimal protecting groups, single-step addition
-
Limitations :
Path B: Protected Sidechain Coupling (Scheme 10)
-
Protection sequence :
-
Benzyl ester → TBS ether → Hydrogenolysis
-
-
Coupling :
-
EDCI/HOAt-mediated amide bond formation
-
-
Global deprotection :
-
TBAF-mediated silyl ether cleavage
-
Comparative performance :
| Parameter | Path A | Path B |
|---|---|---|
| Overall yield | 12–18% | 24–31% |
| Purity | 82–85% | 91–94% |
| Scalability | <100 mg | 500 mg–1 g |
| Analog flexibility | Low | High |
Path B became the preferred route due to superior yields and stability.
Scalable Synthesis and Analog Development
Current Industrial-Scale Protocol (Scheme 12)
The optimized 7-step sequence enables multi-gram production:
-
Macrocycle synthesis (3 steps, 34% yield)
-
Sidechain coupling (2 steps, 68% yield)
-
Final deprotection (2 steps, 85% yield)
Critical improvements :
Analog Synthesis Capabilities
The modular design supports systematic structural variation:
| Modification Site | Example Analogs | Biological Activity (IC50 vs Gq) |
|---|---|---|
| Phenyl substituent | 4-OMe, 3-NO2, 2-Cl | 85 nM – 1.2 μM |
| Macrocycle size | 16-/20-membered rings | 320 nM – 950 nM |
| Sidechain stereochemistry | R/S-isomers | 5–8x potency difference |
These analogs provide critical structure-activity relationship (SAR) data while maintaining synthetic accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
